molecular formula C20H20FN3O2S2 B4305678 4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4305678
M. Wt: 417.5 g/mol
InChI Key: CGSOALDAUPKRRI-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine, thiadiazole, and tetrahydroquinoline moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and thiadiazole groups. Common reagents used in these reactions include fluorobenzene derivatives, isopropylthiol, and thiadiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the thiadiazole group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups into the fluorophenyl moiety.

Scientific Research Applications

4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets in biological systems. The fluorophenyl and thiadiazole groups may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA or interact with proteins, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(2-chlorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The uniqueness of 4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups. The presence of a fluorophenyl group can enhance its biological activity and stability, while the thiadiazole moiety may contribute to its unique reactivity and potential pharmacological properties. Comparing it with similar compounds highlights the impact of different substituents on the compound’s overall behavior and applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S2/c1-11(2)27-20-23-22-19(28-20)24-15-8-5-9-16(25)18(15)13(10-17(24)26)12-6-3-4-7-14(12)21/h3-4,6-7,11,13H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSOALDAUPKRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=CC=C4F)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
4-(2-FLUOROPHENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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